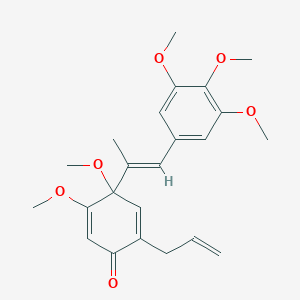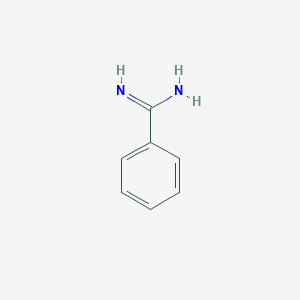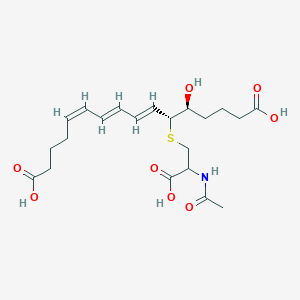
Cyclopropyl(3-thiényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(3-thienyl)methanone is an organic compound featuring a cyclopropane ring attached to a thiophene ring via a methanone group. This compound is of significant interest due to its unique structural properties, which combine the strain of the cyclopropane ring with the aromaticity of the thiophene ring
Applications De Recherche Scientifique
Cyclopropyl(3-thienyl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules due to its high ring strain and reactivity.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-microbial and anti-mycobacterial agent.
Industry: Cyclopropyl(3-thienyl)methanone is used in the development of materials with unique properties, such as organic semiconductors and corrosion inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropyl(3-thienyl)methanone can be synthesized through several methods. One efficient route involves the reaction of aryl alcohols with halogenated butyrophenones in the presence of sodium hydride and tetrabutylammonium bromide. Another method includes the use of cyclopropane carboxaldehyde, which undergoes hydrogenation in the presence of a cobalt or nickel catalyst .
Industrial Production Methods: Industrial production of cyclopropyl(3-thienyl)methanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of fixed bed reactors and continuous flow systems are common to maintain consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl(3-thienyl)methanone undergoes various chemical reactions, exploiting the reactivity of both the cyclopropane and thiophene rings. Key reactions include:
Oxidation: Cyclopropane-containing compounds can be oxidized to form cyclopropylketones using powerful oxidants like ozone and dioxiranes.
Reduction: The compound can be reduced under specific conditions to yield different products depending on the reagents used.
Substitution: Both the cyclopropane and thiophene rings can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents include sodium hydride, tetrabutylammonium bromide, and various oxidizing agents like ozone. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products: The major products formed from these reactions include cyclopropylketones and various substituted derivatives, which can be further utilized in synthetic applications.
Mécanisme D'action
The mechanism of action of cyclopropyl(3-thienyl)methanone involves its interaction with molecular targets through its reactive cyclopropane and thiophene rings. For instance, cyclopropanol-derived inhibitors can inactivate enzymes like methanol dehydrogenase through a concerted proton abstraction and rearrangement, leading to the formation of a ring-opened carbanion. This reactivity is crucial for its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Cyclopropyl phenyl ketone: Similar in structure but with a phenyl ring instead of a thiophene ring.
Cyclopropyl methyl ketone: Lacks the aromatic ring, making it less reactive in certain conditions.
Uniqueness: Cyclopropyl(3-thienyl)methanone is unique due to the combination of the cyclopropane ring’s strain and the thiophene ring’s aromaticity. This duality enhances its reactivity and makes it a versatile compound in synthetic and research applications.
Propriétés
IUPAC Name |
cyclopropyl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWHANRORWWLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341539 |
Source


|
| Record name | Cyclopropyl(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113348-25-7 |
Source


|
| Record name | Cyclopropyl(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)


